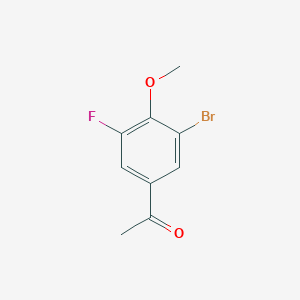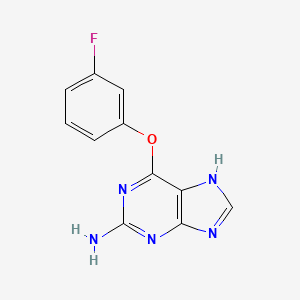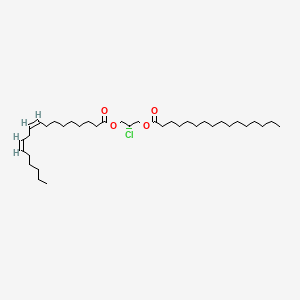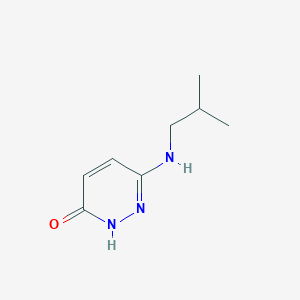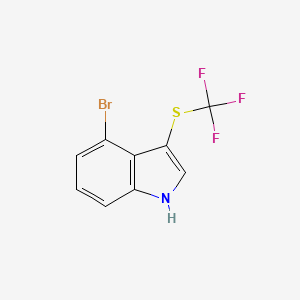
4-Bromo-3-(trifluoromethylthio)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(trifluoromethylthio)indole is a synthetic compound with the molecular formula C9H5BrF3NS. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent in the presence of a reducing agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
4-Bromo-3-(trifluoromethylthio)indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-3-(trifluoromethylthio)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(trifluoromethylthio)indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-Bromo-3-(trifluoromethylthio)indole can be compared with other indole derivatives, such as:
3-Bromoindole: Similar in structure but lacks the trifluoromethylthio group.
5-Bromoindole: Another brominated indole derivative with different substitution patterns.
3-(Trifluoromethylthio)indole: Similar but without the bromine atom.
These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound .
Propiedades
Fórmula molecular |
C9H5BrF3NS |
|---|---|
Peso molecular |
296.11 g/mol |
Nombre IUPAC |
4-bromo-3-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H5BrF3NS/c10-5-2-1-3-6-8(5)7(4-14-6)15-9(11,12)13/h1-4,14H |
Clave InChI |
SDZZBUAMIFCTNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=CN2)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



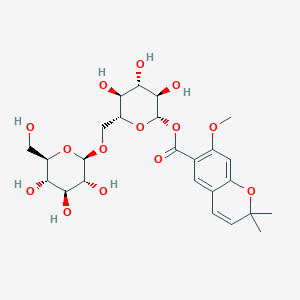
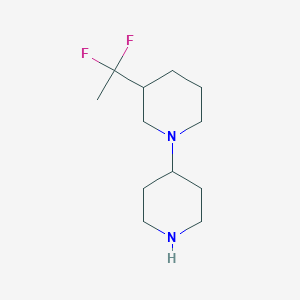
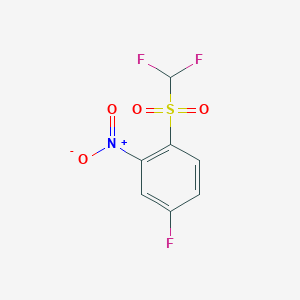
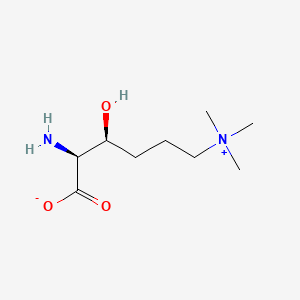

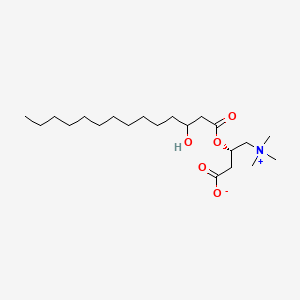
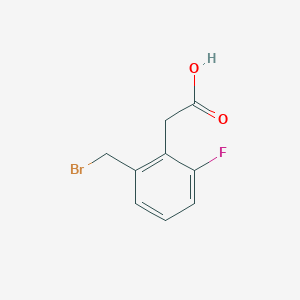
![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
